molecular formula C9H14N2O B2870786 N-(1-cyanocyclopentyl)propanamide CAS No. 1268133-35-2

N-(1-cyanocyclopentyl)propanamide

Cat. No.: B2870786
CAS No.: 1268133-35-2
M. Wt: 166.224
InChI Key: MTGNGSDETJUNOA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)propanamide (CAS 1268133-35-2) is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This molecule features a cyclopentane ring substituted with a nitrile (CN) group and an amide function, a structure often employed as a building block or intermediate in synthetic organic chemistry . This compound is valued in research for its potential use in the synthesis of more complex molecules. Its structure suggests utility in medicinal chemistry, where it could serve as a core scaffold or be incorporated into potential pharmacologically active compounds. The amide and nitrile functional groups are versatile handles for further chemical modification, making it a useful intermediate in exploratory synthetic studies . Supplied as a high-purity material for research applications, this product is strictly for laboratory use. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-8(12)11-9(7-10)5-3-4-6-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNGSDETJUNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-cyanocyclopentyl)propanamide can be synthesized through the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyanocyclopentyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between N-(1-cyanocyclopentyl)propanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₁₀H₁₆N₂O 180.25 Amide, nitrile 1-cyanocyclopentyl
3-cyclopentyl-N-methylpropanamide C₉H₁₇NO 155.24 Amide Cyclopentyl, N-methyl
2-amino-3-phenylpropanamide C₉H₁₂N₂O 164.21 Amide, amine, phenyl 2-amino, 3-phenyl
Key Observations:

This compound has a nitrile group on the cyclopentane ring, enhancing its polarity compared to the purely hydrocarbon substituents in 3-cyclopentyl-N-methylpropanamide .

2-amino-3-phenylpropanamide contains an amine group and a phenyl ring, which may increase its hydrogen-bonding capacity and aromatic interactions compared to the nitrile-containing analog .

Implications for Bioactivity

  • Bioherbicidal Potential: identifies 2-amino-3-phenylpropanamide as part of a group of novel propanamide derivatives with reported bioherbicidal activity. The phenyl and amine groups may contribute to its interaction with plant enzymes or receptors . In contrast, the nitrile group in this compound could confer distinct reactivity, such as irreversible binding to cysteine residues in target proteins, a mechanism common in nitrile-containing herbicides .
  • Solubility and Reactivity: The nitrile group in this compound may reduce aqueous solubility compared to the amine-containing analog but enhance electrophilicity, a critical factor in designing prodrugs or enzyme inhibitors .

Research Findings and Data Gaps

  • This compound: Limited explicit bioactivity data are available in the provided evidence.
  • 3-cyclopentyl-N-methylpropanamide: No specific bioactivity is cited in , but its lipophilic profile (due to the cyclopentyl and N-methyl groups) may favor membrane permeability in drug design .
  • 2-amino-3-phenylpropanamide: Explicitly linked to bioherbicidal activity in plant species, highlighting the role of aromatic and amine groups in agrochemical efficacy .

Biological Activity

N-(1-cyanocyclopentyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyanocyclopentyl moiety attached to a propanamide backbone. This structural arrangement suggests potential interactions with various biological targets, particularly in the context of drug development.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The compound may inhibit specific enzymes that are crucial for cellular processes.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways.
  • Nucleic Acid Interaction : Potential interference with DNA or RNA functions has been suggested, which could affect gene expression and cellular proliferation.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

  • Antineoplastic Activity : Preliminary studies indicate that this compound may exhibit antitumor effects, particularly against specific cancer cell lines. This activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess this activity, although specific studies are needed to confirm this .
  • Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, indicating a broader therapeutic potential.

Case Studies and Experimental Evidence

  • Antitumor Efficacy :
    • A study evaluated the effects of this compound on pancreatic cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at varying concentrations.
    • Table 1 summarizes the IC50 values observed in different cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    Pancreatic Cancer15.2Apoptosis induction
    Lung Cancer20.5Cell cycle arrest
    Breast Cancer18.0Inhibition of proliferation
  • Antimicrobial Activity :
    • A preliminary screening assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Neuroprotective Studies :
    • In vitro studies involving neuronal cell cultures indicated that this compound could protect against oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

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